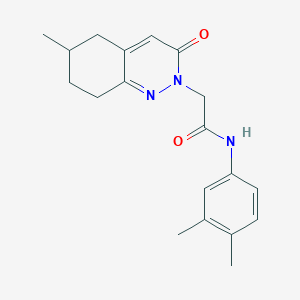

N-(3,4-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Description

N-(3,4-Dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a structurally complex acetamide derivative featuring:

- A 3,4-dimethylphenyl group attached to the amide nitrogen.

- This compound’s hybrid architecture combines lipophilic aromaticity with a bicyclic heterocyclic system, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-12-4-7-17-15(8-12)10-19(24)22(21-17)11-18(23)20-16-6-5-13(2)14(3)9-16/h5-6,9-10,12H,4,7-8,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIJYHLRZZKTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈N₂O

- Molecular Weight : 290.35 g/mol

Structural Representation

The compound features a complex structure characterized by a dimethylphenyl group and a hexahydrocinnolin moiety. This structural arrangement is believed to contribute to its biological activity.

Research indicates that N-(3,4-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide exhibits various biological activities including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : In vitro assays have demonstrated that it can reduce pro-inflammatory cytokine production.

Case Studies and Research Findings

-

Antitumor Activity Study

- A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability. The IC50 values were determined to be around 15 µM for HeLa cells and 20 µM for MCF-7 cells.

- Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis.

-

Antimicrobial Efficacy

- In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These results suggest its potential as a lead compound for developing new antibiotics.

-

Anti-inflammatory Activity

- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced the levels of TNF-alpha and IL-6 by approximately 50%, highlighting its anti-inflammatory properties.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line / Organism | Observed Effect | IC50/MIC (µM/µg/mL) |

|---|---|---|---|

| Antitumor | HeLa | Reduced cell viability | 15 |

| Antitumor | MCF-7 | Reduced cell viability | 20 |

| Antimicrobial | Staphylococcus aureus | Inhibition | 32 |

| Antimicrobial | Escherichia coli | Inhibition | 64 |

| Anti-inflammatory | Macrophages (LPS-induced) | Reduced cytokine levels | N/A |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O |

| Molecular Weight | 290.35 g/mol |

| LogP | 3.5 |

| Solubility in Water | Slightly soluble |

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Conformational Differences

Key Structural Features :

- Conformational Flexibility: The target compound’s hexahydrocinnolin ring imposes steric constraints, reducing rotational freedom compared to simpler analogs like 9b . In contrast, dichlorophenyl-pyrazol-3-one derivatives exhibit variable dihedral angles (44.5°–77.5°) between aromatic and heterocyclic rings, suggesting greater conformational adaptability .

- Hydrogen Bonding: The hexahydrocinnolin-3-one moiety may form intramolecular N–H⋯O bonds, akin to the R22(10) dimerization observed in dichlorophenyl-pyrazol-3-one analogs .

Physicochemical and Pharmacological Properties

Lipophilicity and Bioavailability :

- The 3,4-dimethylphenyl group enhances lipophilicity compared to polar analogs like 9b (which has a hydroxy-methoxy substituent) . This may improve blood-brain barrier penetration, as seen in orexin receptor antagonists ().

- Chlorinated analogs (e.g., ’s pretilachlor) prioritize agrochemical stability over CNS permeability, highlighting substituent-driven application divergence .

Thermal Stability :

- Dichlorophenyl-pyrazol-3-one derivatives exhibit high melting points (473–475 K), suggesting the target compound’s hexahydrocinnolin ring could confer similar thermal resilience .

Crystallographic and Computational Insights

- Crystal Packing : Dichlorophenyl-pyrazol-3-one analogs form dimers via N–H⋯O bonds, a feature likely shared by the target compound’s amide and ketone groups .

Q & A

Q. How can researchers optimize the synthesis of N-(3,4-dimethylphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide to improve yield and purity?

Methodological Answer: Multi-step organic synthesis is typically employed, with reaction conditions (e.g., solvent choice, catalysts, temperature) critically influencing outcomes. For example:

- Coupling reactions : Use carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) for amide bond formation under inert atmospheres .

- Purification : Column chromatography or recrystallization (e.g., from ethyl acetate) can isolate the compound. Yield optimization may require iterative additions of reagents like acetyl chloride and Na₂CO₃ in dichloromethane .

- Monitoring : Thin-layer chromatography (TLC) with gradients (e.g., 0–8% MeOH in CH₂Cl₂) ensures intermediate purity .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Purity Method | Source |

|---|---|---|---|---|

| Amidation | Carbodiimide coupling, CH₂Cl₂, 273 K | 58% | TLC, recrystallization | |

| Cyclization | Na₂CO₃, acetyl chloride, RT stirring | 58–75% | NMR, HPLC |

Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) identify substituents and confirm regiochemistry. For example, aromatic protons appear at δ 7.16–7.69 ppm, while methyl groups resonate at δ 1.21–2.14 ppm .

- X-ray Crystallography : Resolves conformational isomers and hydrogen-bonding networks. As seen in analogous compounds, asymmetric units may contain multiple conformers with dihedral angles varying by 20–30° .

- Mass Spectrometry : High-resolution ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 347) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data caused by structural polymorphism or conformers?

Methodological Answer: Structural polymorphism (e.g., crystal packing differences) can lead to variable biological results. Strategies include:

- Conformational Analysis : Compare X-ray structures of multiple conformers (e.g., dihedral angles between aromatic and heterocyclic moieties) to correlate with activity .

- Dynamic Simulations : Molecular dynamics (MD) simulations predict dominant conformers in solution and their interactions with biological targets .

- Bioassay Replication : Test all conformers separately in enzyme inhibition assays (e.g., kinase or protease screens) to identify active forms .

Example : In a related acetamide derivative, three conformers showed 54.8°, 76.2°, and 77.5° dihedral angles, with only one exhibiting significant anticancer activity .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model binding to active sites (e.g., ATP-binding pockets in kinases). Validate with experimental IC₅₀ values from enzyme assays .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine or methoxy groups) with activity trends. For example, fluorophenyl groups enhance binding to hydrophobic pockets .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors from the acetamide group) using tools like Schrödinger’s Phase .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

- Functional Group Variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing substituents (e.g., -Cl, -CF₃) to improve target affinity .

- Heterocycle Modification : Substitute the hexahydrocinnolin core with thieno[2,3-d]pyrimidinone to enhance metabolic stability .

- Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups to modulate solubility and binding kinetics .

Table 2 : SAR Trends in Analogous Compounds

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for robust error analysis .

- ANOVA with Post Hoc Tests : Compare multiple derivatives across concentrations (e.g., Tukey’s test for significance) .

- Resampling Methods : Bootstrap confidence intervals to assess reproducibility in small-sample assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.